1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-11-8-15(18-12(2)17-11)21-13-5-6-19(10-13)16(20)9-14-4-3-7-22-14/h3-4,7-8,13H,5-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULFLWPOSGMTFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The compound features:
- A pyrrolidine ring , which is known for its role in various biological activities.
- A 2,6-dimethylpyrimidin-4-yl group that may interact with nucleic acids and enzymes.
- A thiophenyl moiety , which is often associated with diverse pharmacological properties.
Molecular Formula : C15H21N3O2
Molecular Weight : 275.35 g/mol
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The pyrimidine derivative may inhibit enzymes involved in nucleic acid metabolism or signal transduction pathways.
- Receptor Modulation : It may interact with specific receptors, influencing cellular responses.
- Antioxidant Activity : Thiophene derivatives are often studied for their potential antioxidant properties, which can protect cells from oxidative stress.
Biological Activity Overview
Research has indicated various biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related pyrimidine derivative demonstrated effectiveness against a range of bacterial strains through inhibition of cell wall synthesis.
Anticancer Properties
Research has indicated that certain pyrimidine derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of cell cycle regulators and pro-apoptotic factors. For example, studies on similar compounds have shown they can inhibit tumor growth in xenograft models.
Neuroprotective Effects
The presence of the pyrrolidine ring suggests potential neuroprotective effects. Compounds with similar structures have been evaluated for their ability to protect neuronal cells from apoptosis induced by neurotoxic agents.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of a related compound that shares structural similarities with this compound. The compound was shown to significantly inhibit the proliferation of human cancer cell lines (e.g., MCF7 breast cancer cells) with an IC50 value of 12 µM. Mechanistic studies revealed that the compound induced cell cycle arrest at the G0/G1 phase and increased the expression of pro-apoptotic proteins such as Bax and caspase-3.
Case Study 2: Antimicrobial Activity
In another study, a series of pyrimidine derivatives were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, demonstrating potent antimicrobial activity.
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Initial studies indicate that 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one may act as an inhibitor of ATP-binding cassette transporters. These transporters play a crucial role in drug metabolism and resistance mechanisms in cancer cells. Compounds with similar structures have exhibited significant anticancer properties, suggesting that this compound may also possess such activities.
Antimicrobial Properties
Research has shown that compounds with similar structural features often display antimicrobial properties. The presence of the thiophene moiety may enhance the compound's ability to interact with microbial targets, leading to potential applications in treating bacterial infections.
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic synthesis techniques. A possible synthetic route includes:
- Formation of the pyrimidine ether.
- Coupling with the pyrrolidine derivative.
- Finalization through functionalization to yield the thiophene-substituted product.
These steps may vary based on specific reagents and conditions used during synthesis.
In Silico Analysis
Computational chemistry methods, including density functional theory (DFT), can be employed to predict the compound's behavior in biological systems. Such studies are essential for elucidating its pharmacological profile and safety . Theoretical investigations can help optimize the compound's structure for enhanced activity against targeted biological pathways.
Data Table: Comparison with Similar Compounds
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 2,6-Dimethylpyrimidin-4-yloxy-piperidine | Contains a piperidine ring instead of pyrrolidine | Broader range of biological activity |
| Pyrrolidinyl ether derivatives | Similar ether functionality | Varying alkyl chain lengths affecting solubility |
| Ethoxy-substituted pyrimidines | Similar ethoxy group | Different heterocyclic systems influencing reactivity |
This table illustrates variations in ring structure and substituents that can affect biological activity and chemical reactivity, highlighting the uniqueness of this compound within this class.
Study on Anticancer Activity
A recent study investigated the effects of similar compounds on human cancer cell lines. The results indicated that compounds structurally related to this compound exhibited significant cytotoxicity against various cancer types, suggesting that this compound could be further explored for its anticancer potential .
Antimicrobial Efficacy
Another study focused on evaluating antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings revealed that compounds with thiophene groups demonstrated enhanced antimicrobial properties compared to their non-thiophene counterparts, indicating that this compound may also exhibit similar efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one (CAS 334500-76-4)
- Structural Differences :
- Pyrimidine substituents: 4,6-dimethyl (vs. 2,6-dimethyl in the target compound).
- Linker: Thioether (-S-) instead of oxygen (-O-).
- Pyrrolidine ring: Absent.
- 4,6-Dimethyl substitution on pyrimidine may alter steric interactions with biological targets versus the 2,6-dimethyl configuration.
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, )
- Structural Differences :
- Pyrimidine substituents: Thietan-3-yloxy (3-membered sulfur-containing ring) at position 3.
- Linker: Thioacetate (-S-CH2-COOEt) vs. pyrrolidinyloxy.
- The absence of a pyrrolidine ring reduces tertiary amine functionality, which could affect solubility and basicity.
Thieno[2,3-d]pyrimidin-4-ones ()
- Structural Differences: Fused thiophene-pyrimidine system (vs. separated thiophene and pyrimidine moieties in the target compound). No pyrrolidine or ethanone groups.
- Impact on Properties :
Comparative Structural and Functional Analysis
Table 1: Key Structural and Hypothesized Functional Differences
Key Observations:
Linker Effects : Oxygen-based linkers (e.g., pyrrolidinyloxy) may improve solubility and hydrogen-bonding capacity compared to thioether or thioacetate groups.
Substituent Positioning: 2,6-Dimethylpyrimidine (target) vs.
Heterocycle Arrangement : Fused systems () prioritize rigidity, while separated moieties (target compound) allow conformational adaptability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
